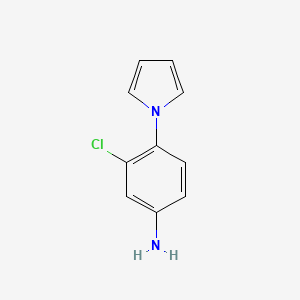

3-chloro-4-(1H-pyrrol-1-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-pyrrol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h1-7H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOZLKLLISCKPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106981-50-4 | |

| Record name | 3-chloro-4-(1H-pyrrol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Context Within Halogenated Aniline and N Substituted Pyrrole Chemistry

The chemical architecture of 3-chloro-4-(1H-pyrrol-1-yl)aniline is defined by two key functional groups: a halogenated aniline (B41778) and an N-substituted pyrrole (B145914). The aniline portion, a benzene (B151609) ring with an amino group, is modified with a chlorine atom at the third position. Halogenation of anilines can significantly influence their chemical properties, including their acidity, basicity, and reactivity in electrophilic substitution reactions. science.govpressbooks.pub The presence of the electron-withdrawing chlorine atom can decrease the basicity of the aniline nitrogen. researchgate.net

Significance of the Aniline and Pyrrole Moieties As Organic Building Blocks

Both aniline (B41778) and pyrrole (B145914) are fundamental building blocks in organic synthesis, prized for their versatility in constructing more complex molecules. wikipedia.orgumich.edu

Aniline and its derivatives are crucial starting materials for a vast array of products, including dyes, polymers, and pharmaceuticals. wikipedia.orgtrc-leiden.nl The amino group of aniline can be readily converted into a diazonium salt, which serves as a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring. wikipedia.org The aniline scaffold is found in numerous drugs, although its potential to form toxic metabolites in the liver has led to research into safer alternatives. umich.edu

The pyrrole ring is another essential heterocyclic scaffold. digitellinc.comresearchgate.net It is a component of many natural products, including heme, chlorophyll, and vitamin B12. mdpi.com Pyrrole derivatives exhibit a broad spectrum of biological activities and are integral to many pharmaceutical compounds. mdpi.comresearchgate.net The ability to substitute the pyrrole ring at various positions allows for the fine-tuning of a molecule's properties, making it a valuable component in drug design and materials science. nih.govacs.org The combination of the aniline and pyrrole structures in 3-chloro-4-(1H-pyrrol-1-yl)aniline suggests its potential as a precursor for novel materials and biologically active compounds. nih.govnih.gov

Historical Context of Pyrrole and Aniline Derivatives in Chemical Synthesis

General Strategies for Pyrrole-Aniline Linkage Formation

The creation of a direct bond between a pyrrole ring and an aniline moiety is a fundamental step in the synthesis of the target compound and its analogues. Key methods to achieve this linkage include N-arylation of pyrroles and various ring-closing strategies.

Modified Clauson-Kaas Protocols for N-Arylation of Pyrroles

The Clauson-Kaas reaction is a classical and widely utilized method for the synthesis of N-substituted pyrroles. beilstein-journals.orgbeilstein-journals.orgnih.gov It traditionally involves the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran under acidic conditions. beilstein-journals.orgbeilstein-journals.org The mechanism proceeds through the acid-catalyzed ring opening of the 2,5-dialkoxytetrahydrofuran to form a reactive carbocation, which is then attacked by the amine. beilstein-journals.org Subsequent cyclization and elimination steps lead to the formation of the pyrrole ring.

In recent years, numerous modifications have been developed to improve the efficiency, scope, and environmental friendliness of the Clauson-Kaas reaction. beilstein-journals.orgbeilstein-journals.orgnih.gov These modifications often focus on the use of alternative catalysts and reaction conditions. For instance, various Brønsted acids, metal catalysts, and even nano-organocatalysts have been employed to promote the reaction. beilstein-journals.org Greener protocols have also been explored, utilizing water as a solvent, solvent-free conditions, or microwave assistance to reduce the environmental impact. beilstein-journals.orgbeilstein-journals.org

One notable modification involves a one-pot, two-step procedure where 2,5-dimethoxytetrahydrofuran (B146720) is first mildly hydrolyzed in water to generate an activated intermediate. This intermediate then reacts with a primary amine in the presence of an acetate (B1210297) buffer at room temperature to yield the N-substituted pyrrole. beilstein-journals.orgnih.gov This method is particularly advantageous for synthesizing acid- or heat-sensitive pyrrole derivatives and proceeds without significant epimerization when chiral amines are used. beilstein-journals.orgnih.gov Other catalysts, such as phosphorus pentoxide and zinc triflate, have also been successfully used in modified Clauson-Kaas reactions to produce N-aryl pyrroles in good to excellent yields. beilstein-journals.orgresearchgate.net

| Catalyst/Conditions | Substrates | Product | Yield (%) | Reference |

| Acetate buffer, H₂O, RT | Primary amines, 2,5-dimethoxytetrahydrofuran | N-substituted pyrroles | 89-94 | beilstein-journals.orgnih.gov |

| P₂O₅, Toluene, 110 °C | Aliphatic/aromatic amines, 2,5-dimethoxytetrahydrofuran | N-substituted pyrroles | 46-100 | beilstein-journals.org |

| Zn(OTf)₂, solvent-free, 70 °C | Aniline derivatives, 2,5-dimethoxytetrahydrofuran | N-aryl pyrroles | Moderate to excellent | researchgate.net |

| L-(+)-tartaric acid-choline chloride (DES) | Aromatic amines, 2,5-dimethoxytetrahydrofuran | N-substituted pyrroles | 75-95 | nih.gov |

Ring-Closing Reactions for Pyrrole-Containing Scaffolds

An alternative to forming the pyrrole-aniline linkage via N-arylation is to construct the pyrrole ring itself from precursors that already contain the aniline moiety. Ring-closing reactions are a powerful tool for this purpose, with ring-closing metathesis (RCM) being a prominent example.

RCM, often catalyzed by ruthenium-based catalysts like the Grubbs catalysts, can be used to form pyrrole and pyrroline (B1223166) rings from diallylated amines. researchgate.netorganic-chemistry.org In some procedures, the initially formed pyrroline can be aromatized in situ to the corresponding pyrrole. researchgate.net This one-pot RCM and aromatization sequence offers an efficient route to substituted pyrroles. researchgate.net The use of continuous flow systems for RCM has been shown to be an environmentally friendly approach, allowing for short reaction times and the use of green solvents like dimethyl carbonate. rsc.org

Another approach involves the 4π-electrocyclic ring-closure of 1-azapentadienyl cations. nih.gov These cations can be generated in situ from 1-azapenta-1,4-diene-3-ols by treatment with a strong acid. nih.gov The subsequent electrocyclization proceeds under ambient conditions to afford a variety of substituted pyrroles in moderate to good yields. nih.gov

Furthermore, the synthesis of pyrroles can be achieved through a 6π-electrocyclization of a sulfilimine intermediate, followed by a spontaneous ring-contraction. acs.org This method provides access to polysubstituted pyrroles under mild conditions. acs.org

Introduction of Halogen Substituents in Aniline-Pyrrole Systems

The presence and position of halogen substituents on the aniline ring can significantly influence the chemical and biological properties of the final molecule. The introduction of a chlorine atom at the 3-position of the 4-(1H-pyrrol-1-yl)aniline core is a key structural feature of the target compound.

The direct halogenation of pyrrole and its derivatives is a well-established transformation. acs.org However, for the synthesis of 3-chloro-4-(1H-pyrrol-1-yl)aniline, it is often more strategic to start with a pre-halogenated aniline precursor. For instance, the synthesis could commence with 3-chloro-4-fluoroaniline (B193440) or a related di-halogenated benzene (B151609) derivative, where one halogen can be selectively displaced by the pyrrole nitrogen, while the other remains in the desired position.

The synthesis of halogenated anilines themselves can be achieved through various methods. For example, the synthesis of 3-chloro-4-methylaniline (B146341) can be accomplished by the catalytic hydrogenation of 2-chloro-4-nitrotoluene. google.com This type of reduction of a nitro group to an amine is a common strategy in the synthesis of substituted anilines. mdpi.com The introduction of halogens can also be achieved through direct halogenation of anilines or their precursors, although this can sometimes lead to mixtures of isomers. researchgate.net

Studies on the cytochrome P450 catalyzed dehalogenation of 4-halogenated anilines have shown that the nature of the halogen substituent affects the rate of its removal. nih.gov This highlights the importance of the specific halogen present in influencing the metabolic stability of such compounds.

Multicomponent Reaction (MCR) Approaches Involving Anilines and Pyrrole Precursors

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. These reactions are characterized by their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.

Three-Component Reactions for Chromeno[4,3-b]pyrrol-4(1H)-ones

A notable example of an MCR involving anilines is the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones. acs.orgnih.govrsc.org In one approach, these complex heterocyclic systems are assembled through a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines. acs.orgnih.gov This reaction proceeds in moderate to good yields and involves a sequential MCR followed by an intramolecular Michael cyclization. acs.orgnih.gov The process is tolerant of a wide range of substituents on the aniline and chromene components, including electron-withdrawing groups like chloro and bromo. nih.gov

Another three-component domino reaction for the synthesis of chromeno[4,3-b]pyrrol-4(1H)-one derivatives utilizes an amine, glyoxal (B1671930) monohydrate, and 4-aminocoumarin (B1268506) in the presence of a magnetically recoverable nanocrystalline CuFe₂O₄ catalyst in aqueous media. rsc.org This method is environmentally friendly due to the use of a recyclable catalyst and an aqueous reaction medium. rsc.org

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Oxo-2H-chromene-3-carbaldehydes, isocyanides, anilines | Methanol, room temperature | Chromeno[4,3-b]pyrrol-4(1H)-ones | Moderate to good | acs.orgnih.gov |

| Amine, glyoxal monohydrate, 4-aminocoumarin | Nanocrystalline CuFe₂O₄, aqueous media | Chromeno[4,3-b]pyrrol-4(1H)-one derivatives | High | rsc.org |

Ugi Reactions Incorporating Pyrrole-Substituted Anilines

The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. nih.gov This reaction is highly versatile and has been used to synthesize a wide array of complex molecules, including peptidomimetics. nih.gov

By using a pyrrole-substituted aniline, such as this compound, as the amine component in an Ugi reaction, it is possible to incorporate this specific structural motif into a larger, more complex molecule. This approach allows for the rapid diversification of structures based on the pyrrole-aniline scaffold.

An interesting variation of the Ugi reaction is the "interrupted" Ugi reaction. nih.govprinceton.edudaneshyari.com In this modification, the carboxylic acid component is replaced with a Lewis acid or a strong Brønsted acid. nih.govdaneshyari.com This leads to the formation of a reactive nitrilium ion intermediate that can be trapped intramolecularly by a pendant nucleophilic arene, such as the aniline ring. nih.govdaneshyari.com This process results in the formation of a new heterocyclic ring, such as an indole (B1671886) or indoxyl, and two new carbon-carbon bonds in a single operation. nih.gov The use of pyrrole-substituted anilines in such interrupted Ugi reactions could provide access to novel and complex fused heterocyclic systems.

Metal-Catalyzed Coupling Reactions in the Synthesis of this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are crucial for the construction of the this compound scaffold. Palladium, copper, and indium catalysts have demonstrated significant utility in this context.

Palladium-Catalyzed Methods (e.g., Mizoroki–Heck Annulations)

Palladium catalysis is a cornerstone of modern organic synthesis. While direct synthesis of this compound via the Mizoroki-Heck reaction is not extensively documented, related palladium-catalyzed reactions provide a viable pathway. The Mizoroki-Heck reaction typically involves the coupling of an unsaturated halide with an alkene. A plausible route to the target molecule could involve the coupling of a pyrrole derivative with a substituted aniline precursor.

Recent studies have shown the development of a Mizoroki-Heck reaction of nitroarenes with alkenes using a palladium catalyst. For instance, the use of a Pd/BrettPhos catalyst system has been effective in promoting the alkenylation of nitroarenes. This is relevant as the nitro group can be subsequently reduced to the aniline functionality present in this compound.

Furthermore, palladium-catalyzed dearomatization reactions of pyrroles have been explored. An intramolecular Heck reaction of C2-tethered pyrroles has been achieved using a Pd(dba)₂/PPh₃ catalyst system, leading to spiropyrrolidine derivatives. nih.gov While not a direct route to the target compound, this demonstrates the reactivity of the pyrrole core under palladium catalysis. Nickel, a more earth-abundant metal, is also gaining attention for similar transformations, with Ni-catalyzed intramolecular Mizoroki-Heck reactions being developed for the synthesis of phenanthridinone analogues. uni.lu

| Catalyst System | Reactants | Product Type | Key Features |

| Pd/BrettPhos | Nitroarenes, Alkenes | Alkenylated Nitroarenes | Applicable to nitroarenes and nitroheteroarenes. |

| Pd(dba)₂ / PPh₃ | C2-tethered pyrroles | Spiropyrrolidine-2-oxindoles | Intramolecular dearomative Heck reaction. nih.gov |

| Ni-catalyst / iQuinox ligand | 1,4-cyclohexadienes with aryl halides | Phenanthridinone analogues | Enantioselective, faster reaction times than palladium. uni.lu |

Copper-Catalyzed Amination Strategies

Copper-catalyzed N-arylation of pyrroles represents a direct and efficient method for synthesizing the core structure of this compound. This approach, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, involves the coupling of an aryl halide with a nitrogen-containing compound.

The synthesis of N-arylpyrroles can be achieved by reacting pyrrole with an appropriately substituted aryl halide, such as 1-bromo-3-chloro-4-nitrobenzene, followed by reduction of the nitro group. Copper(I) iodide (CuI) is a commonly used catalyst, often in the presence of a ligand and a base. For example, a general and efficient catalyst system for the N-arylation of a wide variety of heterocycles, including pyrroles, utilizes air-stable CuI with racemic trans-1,2-cyclohexanediamine as a ligand and a base like K₃PO₄. nih.gov This system has proven effective for the amidation of aryl iodides and bromides. nih.gov

Research has also demonstrated the use of copper-based metal-organic frameworks (MOFs), such as MOF-199, as efficient heterogeneous catalysts for the cross-coupling reactions between N-containing heterocycles and aryl iodides. researchgate.net These catalysts can be easily separated and reused. researchgate.net A copper(II)-mediated regioselective N-arylation of azoles has also been developed using 8-aminoquinoline (B160924) amide as a directing group. researchgate.net

| Catalyst/Ligand | Reactants | Product Type | Key Features |

| CuI / trans-1,2-cyclohexanediamine | Aryl Halides, Heterocycles | N-Arylheterocycles | General, inexpensive, and operates under mild conditions. nih.gov |

| MOF-199 (Copper-based) | Aryl Iodides, N-heterocycles | N-Arylheterocycles | Heterogeneous, reusable catalyst. researchgate.net |

| Cu(II) / 8-aminoquinoline amide | Azoles, Arylating agent | N-Arylazoles | Regioselective, directing group-assisted. researchgate.net |

Indium(III) Chloride (InCl₃) Catalysis in Cyclocondensation

Indium(III) chloride (InCl₃) has emerged as a versatile and water-tolerant Lewis acid catalyst for various organic transformations, including the synthesis of pyrroles. organic-chemistry.org The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic method for pyrrole formation that can be effectively catalyzed by InCl₃.

To synthesize a derivative of this compound, one could envision the reaction of 2,5-dimethoxytetrahydrofuran (a precursor to 1,4-dicarbonyl functionality) with a substituted aniline in the presence of InCl₃. Research has shown that InCl₃ can catalyze the synthesis of N-substituted pyrroles from γ-diketones and amines under solvent-free conditions at room temperature.

Furthermore, a one-pot, three-component reaction for the synthesis of substituted pyrroles from propargylic acetates, silyl (B83357) enol ethers, and primary amines has been developed using InCl₃ as a catalyst. This method offers a convenient and general route to a variety of pyrrole derivatives. The catalytic activity of InCl₃ in promoting the intramolecular cyclization of homopropargyl azides to form pyrroles has also been demonstrated.

| Catalyst | Reactants | Reaction Type | Key Features |

| InCl₃ | γ-Diketones, Amines | Paal-Knorr condensation | Solvent-free, room temperature conditions. |

| InCl₃ | Propargylic acetates, Silyl enol ethers, Primary amines | Three-component, one-pot synthesis | General and efficient route to multi-substituted pyrroles. |

| InCl₃ | Homopropargyl azides | Intramolecular cyclization | Atom-economical, good yields. |

Electropolymerization-Assisted Synthetic Approaches

Electropolymerization is a powerful technique for the synthesis of conductive polymers directly on an electrode surface. This method can be applied to monomers like this compound to create polymeric films with potential applications in sensors, electronic devices, and corrosion protection.

The electropolymerization of aniline and its derivatives is a well-studied process. nih.gov Similarly, N-substituted pyrroles can be electropolymerized. The process typically involves the electrochemical oxidation of the monomer in a suitable electrolyte solution, leading to the formation of radical cations that subsequently couple to form oligomers and then a polymer film on the electrode.

A study on the electropolymerization of N-substituted pyrroles, synthesized via a Clauson-Kaas reaction, demonstrated the feasibility of depositing thin polymer films onto electrodes. The resulting polymers were characterized by cyclic voltammetry. While direct electropolymerization of this compound is not explicitly detailed in the provided search results, the general principles of aniline and pyrrole electropolymerization suggest its viability. The presence of both the aniline and pyrrole moieties in the monomer could lead to interesting and complex polymer structures with unique electrochemical properties.

| Monomer Type | Polymerization Method | Resulting Product | Key Features |

| Aniline and its derivatives | Electrochemical oxidation | Polyaniline films | Formation of conductive polymers with varying redox states. nih.gov |

| N-substituted pyrroles | Electrochemical oxidation | Poly(N-substituted pyrrole) films | Direct deposition of polymer films on electrodes. |

Cyclization and Annulation Reactions Involving the Aniline Moiety

The aniline portion of this compound is a key reactive site for cyclization and annulation reactions, which are processes that form new rings. These reactions are fundamental in synthesizing fused heterocyclic systems, which are often of significant interest in medicinal chemistry due to their biological activities.

Formation of Fused Heterocyclic Systems (e.g., Pyrrolo[1,2-a]quinoxalines, Pyrrolo[1,2-a]quinoxalin-4(5H)-ones)

A prominent reaction pathway for anilines, including this compound, is their condensation with various carbonyl compounds to form fused heterocyclic systems. Specifically, the reaction with α-dicarbonyl compounds or their equivalents can lead to the formation of quinoxaline (B1680401) rings. When the aniline is substituted with a pyrrole group at the ortho position, as in 2-(1H-pyrrol-1-yl)aniline derivatives, this cyclization can result in the formation of pyrrolo[1,2-a]quinoxalines. nih.govresearchgate.net These compounds are noted for a wide range of biological activities, including antifungal, antimalarial, and anticancer properties. nih.gov

The synthesis of pyrrolo[1,2-a]quinoxalines can be achieved through various methods. One common approach involves the cyclocondensation of 1-(2-aminophenyl)pyrrole derivatives with aldehydes or ketones. nih.gov For instance, a copper-catalyzed, one-pot reaction of 1-(2-aminophenyl)pyrroles with aldehydes at room temperature proceeds through imine formation, followed by cyclization and oxidation to yield pyrrolo[1,2-a]quinoxalines. researchgate.net

Similarly, pyrrolo[1,2-a]quinoxalin-4(5H)-ones can be synthesized from 2-(pyrrol-1-yl)aniline derivatives. researchgate.net These syntheses often involve multi-component reactions. For example, the reaction of 1-substituted benzimidazoles with ethyl bromoacetate (B1195939) and electron-deficient alkynes can produce a variety of pyrrolo[1,2-a]quinoxalin-4-ones. researchgate.net The reaction mechanism is thought to involve the formation of a benzimidazolium N-ylide, which then reacts with the alkyne. researchgate.net

Table 1: Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives

| Starting Material | Reagents | Product | Reference |

| 1-(2-aminophenyl)pyrrole derivatives | Aldehydes, Copper catalyst | Pyrrolo[1,2-a]quinoxalines | researchgate.net |

| 1-substituted benzimidazoles | Ethyl bromoacetate, electron-deficient alkynes | Pyrrolo[1,2-a]quinoxalin-4-ones | researchgate.net |

| 2-(1H-pyrrol-1-yl)aniline | α-dicarbonyl compounds | Pyrrolo[1,2-a]quinoxalines | nih.gov |

Intramolecular Michael Cyclization Strategies

While specific examples involving this compound are not detailed in the provided search results, intramolecular Michael cyclization is a general and powerful strategy for the synthesis of heterocyclic compounds. This type of reaction involves the intramolecular addition of a nucleophile to an activated alkene (a Michael acceptor). In the context of pyrrole-substituted anilines, a suitably positioned Michael acceptor on a side chain attached to the aniline nitrogen could undergo cyclization initiated by the pyrrole ring or the aniline itself, leading to the formation of a new ring system. The specific outcome would depend on the nature of the substituent and the reaction conditions.

Reactivity of the Pyrrole Moiety in this compound

The pyrrole ring is an electron-rich aromatic heterocycle and is generally susceptible to electrophilic substitution reactions. wikipedia.org The most reactive positions on the pyrrole ring are typically the C2 and C5 positions. rsc.org Halogenation, nitration, and sulfonation are common electrophilic substitution reactions for pyrroles. wikipedia.org

In the context of this compound, the pyrrole ring can participate in various transformations. For example, it can undergo cycloaddition reactions. N-substituted pyrroles can act as dienes in [4+2] cycloadditions, especially when an electron-withdrawing group is present on the nitrogen. wikipedia.org

The reactivity of the pyrrole moiety is also influenced by the substituents on the attached aniline ring. The chloro and amino groups on the aniline ring will electronically influence the pyrrole ring, potentially affecting its reactivity towards electrophiles and its participation in cyclization reactions.

Role of the Chloro Substituent in Reaction Selectivity and Reactivity

The chloro substituent on the aniline ring of this compound plays a significant role in modulating the molecule's reactivity and the selectivity of its reactions. Chlorine is an electronegative atom and exerts a deactivating, electron-withdrawing inductive effect (-I effect) on the benzene ring. quora.com This effect reduces the electron density of the aniline ring, making it less reactive towards electrophilic substitution compared to unsubstituted aniline. quora.com

The presence of the chloro group can also influence the regioselectivity of reactions. In nucleophilic aromatic substitution (SNAr) reactions, the typical reactivity order for halogens is F > Cl > Br > I. nih.gov However, in some base-promoted aminations of aromatic halides, a different reactivity order of I > Br ≈ F > Cl has been observed. nih.gov The specific conditions of a reaction will determine the role of the chloro substituent in directing the outcome.

Amination Reactions of Related Halogenated Pyrrolo-Anilines

Amination reactions are crucial for introducing nitrogen-containing functional groups. For halogenated anilines, amination can occur through various catalytic systems. Copper-catalyzed amination of aryl halides with aqueous ammonia (B1221849) is a known method for synthesizing primary aryl amines. organic-chemistry.org Palladium-catalyzed aminations are also widely used and can be applied to a broad range of aryl chlorides. organic-chemistry.org

In the case of halogenated pyrrolo-anilines, the reactivity in amination reactions will be influenced by the nature of the halogen, the other substituents on the ring, and the specific catalytic system employed. For instance, a study on the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines showed that the pKa of the aniline and steric hindrance were key factors affecting the reaction's success.

Functional Group Transformations and Derivatization (e.g., Amide Formation)

The aniline moiety of this compound can undergo various functional group transformations. A common and important reaction is the formation of amides. Anilines react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form amides. This reaction is often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine). nih.gov

These amide derivatives can serve as intermediates for the synthesis of more complex molecules. For example, a nitro-containing amide could be reduced to an amine, which can then be further functionalized. nih.gov Such transformations are a cornerstone of medicinal chemistry for creating libraries of compounds for biological screening.

Table 2: Functional Group Transformations

| Starting Material | Reagents | Product | Reference |

| Benzoic acid derivatives, 3-trifluoromethyl-4-(4-methylpiperazin-1-yl)-aniline | EDCI, DMAP | Amide derivatives | nih.gov |

| Nitro compound | H₂, Pd/C | Amino product | nih.gov |

Mechanistic Investigations of Reactions Involving 3 Chloro 4 1h Pyrrol 1 Yl Aniline Frameworks

Electron Transfer Mechanisms in Aniline-Pyrrole Derivatives

Aniline (B41778) and its derivatives are known to participate in electron transfer processes, particularly under photochemical conditions. rsc.org The 3-chloro-4-(1H-pyrrol-1-yl)aniline framework can function as an electron donor in the presence of a suitable electron acceptor, leading to the formation of an electron donor-acceptor (EDA) complex. acs.org

Research into aniline-alkene EDA complexes has shown that photoinitiated charge transfer can generate an amine radical cation. acs.org This highly reactive species can then undergo further reactions. For instance, in related systems, an α-carboxyl amine radical cation can fragment via decarboxylation to produce an α-amino radical. acs.org The formation and subsequent reaction of these radical intermediates are central to the mechanistic pathway. The efficiency of the electron transfer and the stability of the resulting radical cation are influenced by the substituents on the aniline ring. Electron-donating groups generally facilitate this process, while electron-withdrawing groups can hinder it. acs.org

Table 1: Key Aspects of Electron Transfer in Aniline Derivatives

| Mechanistic Step | Description | Influencing Factors |

|---|---|---|

| EDA Complex Formation | The aniline derivative (donor) and an acceptor molecule form a non-covalent complex. | Electron richness of the donor; Electron affinity of the acceptor. |

| Photoinitiated Charge Transfer | Upon absorption of light, an electron is transferred from the donor to the acceptor. | Wavelength of light; Stability of the resulting radical ions. |

| Radical Ion Formation | A radical cation of the aniline derivative and a radical anion of the acceptor are formed. | Solvent polarity; Substituents on the aromatic ring. |

| Subsequent Reactions | The radical cation can undergo fragmentation, cyclization, or addition reactions. | Presence of functional groups; Reaction conditions. |

Protonation Behavior and its Influence on Reactivity

The structure of this compound contains two distinct nitrogen atoms, each with different basic properties. The basicity, or the readiness to accept a proton, is determined by the availability of the nitrogen's lone pair of electrons.

Aniline Nitrogen (-NH₂): The lone pair on the amino group's nitrogen is primarily localized on the atom, although there is some delocalization into the attached benzene (B151609) ring. stackexchange.com This nitrogen is the more basic site in the molecule. Protonation occurs here to form the corresponding anilinium ion. This process does not disrupt the aromaticity of the benzene ring. stackexchange.com

Pyrrole (B145914) Nitrogen (-C₄H₄N-): In contrast, the lone pair on the pyrrole nitrogen is an integral part of the ring's aromatic sextet, which follows Hückel's rule (4n+2 π electrons). reddit.com Donating this lone pair to a proton would disrupt the aromatic stabilization of the pyrrole ring, a process that is energetically unfavorable. stackexchange.comreddit.com Therefore, the pyrrole nitrogen is significantly less basic than the aniline nitrogen. stackexchange.comreddit.com

The preferential protonation of the aniline nitrogen has a profound influence on the compound's reactivity. In acidic conditions, the formation of the anilinium salt deactivates the benzene ring towards electrophilic substitution by converting the activating -NH₂ group into a deactivating -NH₃⁺ group.

Table 2: Comparison of Nitrogen Sites in this compound

| Feature | Aniline Nitrogen | Pyrrole Nitrogen |

|---|---|---|

| Hybridization | sp³ (in aniline) | sp² |

| Lone Pair Availability | Readily available for protonation. stackexchange.com | Delocalized within the aromatic π-system. reddit.com |

| Basicity | More basic. stackexchange.com | Significantly less basic. reddit.com |

| Effect of Protonation | Forms a stable anilinium ion. | Disrupts aromaticity of the pyrrole ring. stackexchange.com |

Regioselectivity and Stereoselectivity in Transformations

Regioselectivity in reactions involving this compound is governed by the directing effects of the substituents on both aromatic rings.

Reactions on the Aniline Ring: Electrophilic aromatic substitution is directed by the interplay between the strongly activating amino group (-NH₂) and the deactivating, ortho-, para- directing chloro group (-Cl). The pyrrol-1-yl group also influences the electronic distribution. The primary directing influence is the amino group, which strongly activates the positions ortho and para to it. Since the para position is occupied by the pyrrole group, electrophiles will preferentially attack the positions ortho to the amino group. The chloro substituent at position 3 will further modulate this, generally directing incoming electrophiles to the available ortho position (position 2 or 6).

Reactions on the Pyrrole Ring: The pyrrole ring itself is susceptible to electrophilic substitution, typically at the C2 and C5 positions. However, its connection to the substituted phenyl ring at the nitrogen atom modifies its reactivity. Specific reagents can achieve regioselective halogenation. For example, methods exist for the regioselective bromination or iodination of pyrroles at the 3-position. acs.org Furthermore, a strategy involving initial bromination followed by a lithium-halogen exchange and quenching with an electrophilic chlorine source can be used to install a chlorine atom at a specific position. acs.org

Reactions of the Amino Group: The aniline amino group can readily undergo reactions such as acylation, alkylation, or condensation to form Schiff bases. For example, related 3-chloroanilines can react with ketones to form the corresponding imines. jocpr.com

Stereoselectivity becomes a factor in reactions that create new chiral centers, though specific examples for this exact framework are not prominently documented. In broader contexts, such as proline-catalyzed reactions involving aniline derivatives, the catalyst can control the stereochemical outcome of bond formations. illinois.edu

Table 3: Regioselectivity in Reactions

| Reaction Type | Target Ring | Expected Outcome/Directing Effects |

|---|---|---|

| Electrophilic Aromatic Substitution | Aniline Ring | Substitution primarily at the position ortho to the activating amino group. |

| Halogenation | Pyrrole Ring | Can be directed to specific positions (e.g., C3) using specialized reagents. acs.org |

| Condensation | Amino Group | Forms imines (Schiff bases) by reaction with aldehydes or ketones. jocpr.com |

| Metal-Catalyzed Cross-Coupling | C-Cl or C-N bond | Can be used to form new carbon-carbon or carbon-heteroatom bonds. |

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. For reactions involving the this compound framework, several types of intermediates can be postulated based on the reaction type.

Radical Cations: In photochemically induced electron transfer reactions, the primary intermediate is the radical cation of the aniline-pyrrole molecule. acs.org These species are often short-lived and are typically studied using techniques like time-resolved spectroscopy.

Anilinium Ions: In acid-catalyzed reactions, the protonated form of the molecule, the anilinium ion, is the key intermediate. stackexchange.com Its formation and concentration can be monitored by NMR spectroscopy.

Arenium Ions (Sigma Complexes): During electrophilic substitution on either the aniline or pyrrole ring, a positively charged arenium ion intermediate is formed. This intermediate is a resonance-stabilized carbocation. The stability of different possible arenium ions determines the regioselectivity of the reaction.

Organometallic Intermediates: In reactions like directed ortho-metalation or cross-coupling, organometallic species are formed where a carbon atom is bonded to a metal. acs.org These are often highly reactive and are typically generated and used in situ.

Characterizing these intermediates is challenging due to their low concentration and short lifetimes. Modern mechanistic studies employ a combination of spectroscopic methods (NMR, IR, UV-Vis), mass spectrometry, and computational calculations to gain insight into their structure and role in the reaction pathway. researchgate.net

Table 4: Potential Reaction Intermediates and Characterization Methods

| Intermediate Type | Associated Reaction | Common Characterization Technique(s) |

|---|---|---|

| Radical Cation | Electron Transfer | Time-resolved spectroscopy, Electron Paramagnetic Resonance (EPR). |

| Anilinium Ion | Acid-Catalyzed Reactions | Nuclear Magnetic Resonance (NMR) spectroscopy. |

| Arenium Ion (Sigma Complex) | Electrophilic Substitution | Low-temperature NMR, Computational modeling. |

| Organometallic Species | Metal-catalyzed Coupling/Metalation | In-situ spectroscopic monitoring, Trapping experiments. |

Theoretical and Computational Studies of 3 Chloro 4 1h Pyrrol 1 Yl Aniline

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)

No published data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for this specific compound are available.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

There are no available DFT studies that report the optimized geometry, bond lengths, bond angles, or energetic properties of 3-chloro-4-(1H-pyrrol-1-yl)aniline.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation Effects

Specific NBO analysis to determine hyperconjugative interactions within the molecule has not been reported in the literature.

Vibrational and Electronic Spectroscopy Predictions (e.g., IR, UV-Vis)

While experimental spectroscopic data may exist, there are no published computational studies that predict the IR or UV-Vis spectra for this compound.

Rationalization of Reactivity and Selectivity through Computational Models

No computational models have been published that rationalize the reactivity and selectivity of this compound.

Advanced Structural Analysis and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 3-chloro-4-(1H-pyrrol-1-yl)aniline, this method provides detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For instance, the crystal structure of a related compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate, was determined to be monoclinic with the space group C2/c. researchgate.net The analysis of its crystal structure revealed the presence of one organic molecule and one water molecule in the asymmetric unit. researchgate.net The bond lengths and angles within the 3-chloro-4-(4-ethylpiperazin-1-yl)aniline moiety were found to be very similar to those of other related structures. researchgate.net The piperazine (B1678402) ring in this derivative adopts a chair conformation. researchgate.net

In another study on isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines, the dihedral angle between the pyrrole (B145914) and benzene (B151609) rings was found to be a significant structural feature. nih.gov For the 3-chloro substituted isomer, this angle was determined to be 75.65 (7)°. nih.gov This significant twist between the two ring systems is a key aspect of its solid-state conformation.

Table 1: Selected Crystallographic Data for a Related Aniline (B41778) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 27.228(5) |

| b (Å) | 11.380(2) |

| c (Å) | 9.3775(16) |

| β (°) | 95.733(2) |

| V (ų) | 2891.1(9) |

| Z | 8 |

This table presents selected crystallographic data for 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, a compound structurally related to this compound. The data is sourced from a 2021 publication in Zeitschrift für Kristallographie - New Crystal Structures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For aniline and its derivatives, the chemical shifts in ¹H NMR spectra are characteristic. For example, in the ¹H NMR spectrum of aniline, the amino protons (NH₂) typically appear as a singlet around 3.68 ppm, while the aromatic protons appear as multiplets in the range of 6.77-7.28 ppm. rsc.org In the case of 3-chloroaniline (B41212), the aromatic protons are observed at approximately 7.00, 6.69, 6.59, and 6.46 ppm, with the amino protons appearing around 3.66 ppm in CDCl₃. chemicalbook.com

The ¹³C NMR spectrum of aniline shows signals for the aromatic carbons at approximately 115.24, 118.76, 129.43, and 146.59 ppm. rsc.orghmdb.ca For substituted anilines, the chemical shifts are influenced by the nature and position of the substituents. For instance, in 4-chloroaniline, the carbon signals are observed at 116.25, 123.16, 129.13, and 144.95 ppm. rsc.org The ¹H NMR spectrum of N-substituted cationic pyrroles shows aromatic signals as a pair of triplets at 6.70 and 6.11 ppm. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Aniline and its Derivatives in CDCl₃

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aniline | 3.68 (s, 2H, NH₂), 6.77 (d, 2H), 6.89 (t, 1H), 7.28 (t, 2H) rsc.org | 115.24, 118.76, 129.43, 146.59 rsc.org |

| 3-Chloroaniline | 3.66 (s, 2H, NH₂), 6.46-7.00 (m, 4H) chemicalbook.com | 144.1, 132.7, 128.4, 119.5, 115.8, 109.4 rsc.org |

| 4-Chloroaniline | 3.68 (s, 2H, NH₂), 6.63 (d, 2H), 7.12 (d, 2H) rsc.org | 116.25, 123.16, 129.13, 144.95 rsc.org |

This table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for aniline and its chloro-substituted derivatives in deuterated chloroform (B151607) (CDCl₃). The data is compiled from various sources providing spectroscopic information. rsc.orgchemicalbook.comrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.

In the analysis of chlorine-substituted anilines, the aromatic C-C stretching deformations are typically observed as sharp, overlapping peaks around 1595 and 1610 cm⁻¹ in the Raman spectrum. researchgate.net A band around 1288 cm⁻¹ is often assigned to the C-N stretching in aromatic amines. researchgate.net The NH₂ wagging mode can be identified by a strong peak in the IR spectrum around 625 cm⁻¹ and a Raman band near 606 cm⁻¹. researchgate.net

For N-substituted cationic pyrroles, a strong band in the FTIR spectrum around 1090 cm⁻¹ is characteristic of the asymmetric stretching of the Cl=O bond in the perchlorate (B79767) counter-ion. mdpi.com The study of 3-chloro-4-fluoroaniline (B193440) has revealed the incidence of Fermi interaction and Evans hole in the vibrational spectra of related iodo-anilines. bohrium.com

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Substituted Anilines

| Vibrational Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

| Aromatic C-C Stretch | - | 1595, 1610 researchgate.net |

| Aromatic C-N Stretch | - | 1288 researchgate.net |

| NH₂ Wagging | 625 researchgate.net | 606 researchgate.net |

This table highlights key vibrational frequencies observed in the IR and Raman spectra of substituted anilines, providing insight into their molecular structure. The data is based on a study of chlorine-substituted anilines. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Photoresponse

UV-Visible spectroscopy provides information about the electronic transitions within a molecule when it absorbs light in the ultraviolet and visible regions. This technique is valuable for understanding the photoresponse of a compound.

The UV-vis spectral analysis of 3-chloro-4-fluoroaniline has demonstrated its fine photoresponse in the visible region. bohrium.com This suggests its potential for applications in optical devices. bohrium.com The optical absorption technique can be employed to determine the optical band gap of the material, which is a crucial parameter for assessing its effectiveness in such devices. bohrium.com

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation patterns.

The molecular weight of this compound is 192.65 g/mol , and its molecular formula is C₁₀H₉ClN₂. bldpharm.com High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. For a related N-substituted cationic pyrrole, the HRMS data was found to be within 5 ppm of the calculated value. mdpi.com

In studies of the metabolism of related compounds like 3-chloro-4-fluoroaniline, HPLC-MS/MS is a key technique for identifying metabolites. researchgate.netshu.ac.uk This method allows for the separation of different compounds in a mixture followed by their individual mass analysis.

Table 4: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₉ClN₂ bldpharm.com |

| Molecular Weight | 192.65 g/mol bldpharm.com |

| Monoisotopic Mass | 192.04543 Da uni.lu |

This table presents key mass spectrometry data for this compound, including its molecular formula, molecular weight, and monoisotopic mass. bldpharm.comuni.lu

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. These interactions play a crucial role in determining the physical properties of the solid.

In the crystal structure of isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines, intermolecular N-H···N hydrogen bonds and C-H···π interactions are significant packing forces. nih.gov These interactions lead to the formation of centrosymmetric dimers for both isomers. nih.gov

Applications in Advanced Materials and Chemical Technologies

Electropolymerization for Conductive Materials

The electrochemical polymerization of 3-chloro-4-(1H-pyrrol-1-yl)aniline is a key process for fabricating conductive polymer films. This process involves the anodic oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form a polymer chain. The resulting polymer, poly(this compound), is an intrinsically conductive polymer (ICP) with potential applications in various electronic devices.

The electropolymerization of aniline (B41778) and its derivatives is a well-established method for producing conductive polyaniline (PANI) films. nih.gov The process typically involves the application of a potential to an electrode immersed in a solution containing the monomer and a supporting electrolyte. nih.gov Similarly, pyrrole (B145914) can be electrochemically polymerized to form polypyrrole (PPy), another widely studied conductive polymer. researchgate.net The electropolymerization of this compound is expected to proceed through the oxidation of the aniline and/or pyrrole moieties, leading to a complex polymer structure that incorporates both units.

The presence of the chloro-substituent on the aniline ring is anticipated to influence the polymerization process and the properties of the resulting polymer. Halogen substituents can affect the electronic properties of the monomer and the polymer, as well as the polymer's morphology and solubility. For instance, studies on the electropolymerization of 3-chloroaniline (B41212) have shown that the reaction conditions, such as current density, acid concentration, and monomer concentration, significantly impact the rate of polymerization and the characteristics of the polymer film. researchgate.net

The general mechanism for the electropolymerization of aniline involves the formation of a radical cation, followed by radical-radical coupling. A similar mechanism is expected for this compound, with the polymerization potentially occurring through the aniline or pyrrole rings, or a combination of both. The resulting polymer would possess a conjugated backbone, which is essential for its electrical conductivity.

Table 1: Comparison of Electropolymerization Parameters for Related Monomers

| Monomer | Typical Solvent/Electrolyte | Polymerization Potential | Key Polymer Characteristics |

| Aniline | Aqueous Acid (e.g., HCl) | ~0.8 to 1.2 V vs. SCE | Good environmental stability, multiple redox states |

| Pyrrole | Acetonitrile/LiClO4 | ~0.6 to 1.0 V vs. Ag/AgCl | High conductivity, good biocompatibility |

| 3-Chloroaniline | Aqueous Acid (e.g., HCl) | Not specified | Properties influenced by chloro-substituent |

This table is illustrative and based on general knowledge of aniline and pyrrole electropolymerization. Specific conditions for this compound may vary.

Optoelectronic Properties and Device Potential (e.g., Semiconductors, Photosensors, Solar Cells)

Polymers derived from this compound are expected to exhibit interesting optoelectronic properties, making them suitable for applications in various electronic devices. The conjugated nature of the polymer backbone allows for the delocalization of π-electrons, which is a prerequisite for semiconducting behavior.

The optical properties of such polymers are characterized by their ability to absorb and emit light at specific wavelengths. The absorption and emission spectra are influenced by the electronic structure of the polymer, including the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of both electron-rich pyrrole and electron-accepting chloro-substituted aniline units within the polymer chain can lead to intramolecular charge transfer (ICT) interactions, which can significantly affect the optical and electronic properties.

The potential applications for polymers based on this compound in optoelectronic devices are broad:

Semiconductors: The tunable electronic properties of these polymers could allow for their use as active materials in organic field-effect transistors (OFETs) and other semiconductor devices.

Photosensors: The ability to absorb light and generate charge carriers makes these materials candidates for photodetectors and other light-sensing applications.

Solar Cells: Polymers with low band gaps and good charge transport properties are essential for efficient organic photovoltaic (OPV) devices. The unique structure of poly(this compound) could be engineered to optimize its performance in solar cells.

Table 2: Potential Optoelectronic Applications and Required Polymer Properties

| Application | Desired Polymer Properties |

| Organic Semiconductors | High charge carrier mobility, good on/off ratio |

| Photosensors | High photosensitivity, fast response time |

| Organic Solar Cells | Broad absorption spectrum, high power conversion efficiency |

Precursor Role in Functional Materials Development

Beyond its direct polymerization, this compound can serve as a versatile precursor for the synthesis of a wide range of functional materials. Its bifunctional nature, with reactive sites on both the aniline and pyrrole moieties, allows for various chemical modifications to tailor the final properties of the material.

The amino group of the aniline moiety can be diazotized and subsequently replaced with other functional groups, opening up pathways to a diverse array of derivatives. Furthermore, the pyrrole ring can be functionalized through electrophilic substitution reactions. These modifications can be used to:

Tune Solubility: Attaching flexible alkyl or alkoxy chains can improve the solubility of the monomer and the resulting polymer in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and printing.

Modify Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels of the monomer and the corresponding polymer, thereby fine-tuning its electronic and optical properties.

Introduce Specific Functionalities: Functional groups for sensing specific analytes, for cross-linking polymer chains, or for improving interfacial properties in multilayer devices can be incorporated.

The use of this compound as a building block allows for the rational design and synthesis of new organic materials with tailored properties for specific applications in fields such as organic electronics, sensing, and catalysis.

Future Research Directions for 3 Chloro 4 1h Pyrrol 1 Yl Aniline Chemistry

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, environmentally friendly, and versatile methods for the synthesis of 3-chloro-4-(1H-pyrrol-1-yl)aniline and its derivatives. While classical methods for forming the N-arylpyrrole linkage exist, new strategies prioritizing sustainability and atom economy are needed.

One promising avenue is the use of heterogeneous catalysis. For instance, solid acid catalysts like zeolites have been successfully employed for the direct condensation of anilines with bioderived furans to produce N-substituted pyrroles. acs.org This approach is both atom- and step-economical and could be adapted for the synthesis of this compound, potentially using a suitable furan (B31954) derivative and 3-chloroaniline (B41212). Another sustainable option involves the use of low-cost and commercially available aluminas, which have proven effective in catalyzing the Paal-Knorr reaction between primary amines and 1,4-dicarbonyl compounds under solvent-free conditions. mdpi.com

Furthermore, the development of one-pot, multi-component reactions represents a powerful strategy for generating structural diversity. Iodine-catalyzed cyclization of α-amino carbonyl compounds with aldehydes has been shown to produce highly substituted pyrroles and could be explored for creating more complex analogues of the target molecule. organic-chemistry.org Additionally, transition metal-catalyzed reactions, such as those involving rhodium, have been used for the synthesis of functionalized pyrroles from vinyl-substituted aziridines and alkynes. nih.gov The application of such modern catalytic systems could lead to novel and efficient synthetic pathways.

| Synthetic Strategy | Potential Precursors | Catalyst/Conditions | Key Advantages |

| Heterogeneous Catalysis | 3-chloroaniline, furan derivative | Zeolite Y | Atom-economical, sustainable |

| Paal-Knorr Reaction | 3-chloro-4-aminoaniline, 1,4-dicarbonyl | Alumina (CATAPAL 200) | Solvent-free, high yield |

| Multi-component Reaction | α-amino carbonyl, aldehyde, amine | Iodine (I2), ZnCl2 | One-pot, operational simplicity |

| Transition Metal Catalysis | Vinyl aziridine, alkyne | Rhodium complex | Access to functionalized pyrroles |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dictated by the interplay of the electron-rich pyrrole (B145914) ring, the aniline (B41778) nitrogen, and the chloro-substituted benzene (B151609) ring. Future research should aim to uncover novel reactivity patterns arising from this unique electronic and steric environment.

The pyrrole ring is susceptible to electrophilic substitution, and the directing effects of the aniline moiety could lead to interesting and potentially regioselective functionalization. Conversely, the aniline amine group can undergo a range of reactions, including acylation, alkylation, and diazotization, providing a handle for further derivatization. The presence of the chlorine atom also introduces the possibility of cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, to introduce further complexity.

A particularly interesting area for future exploration is the atroposelective synthesis of axially chiral N-arylpyrroles. nih.govnih.govescholarship.org The steric hindrance introduced by the chlorine atom at the 3-position may allow for the synthesis of stable atropisomers upon further substitution, which could have applications in asymmetric catalysis.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting and understanding the properties and reactivity of this compound. Future research should leverage advanced computational methods to complement experimental studies.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure, molecular orbitals, and electrostatic potential of the molecule. This can provide insights into its reactivity towards electrophiles and nucleophiles, as well as predicting the most likely sites for chemical modification. For instance, computational studies on related chloro-substituted aromatic compounds have successfully used DFT to analyze non-covalent interactions. researchgate.net

Furthermore, Hirshfeld surface analysis can be a valuable tool for understanding and quantifying intermolecular interactions in the solid state, which is crucial for predicting crystal packing and designing new crystalline materials. researchgate.net Molecular dynamics simulations could also be used to study the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules.

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Electronic structure analysis | Reactivity prediction, spectroscopic properties |

| Hirshfeld Surface Analysis | Intermolecular interaction mapping | Crystal packing prediction |

| Molecular Dynamics (MD) | Conformational sampling | Solvation behavior, binding modes |

Integration into Supramolecular Architectures

The structure of this compound, with its potential for hydrogen bonding (N-H), halogen bonding (C-Cl), and π-π stacking (pyrrole and benzene rings), makes it an excellent candidate for incorporation into supramolecular assemblies. Future research could focus on designing and synthesizing novel supramolecular structures based on this molecule.

The study of non-covalent interactions in the crystal structures of related chloro-substituted compounds has revealed the significant contribution of H···H, H···Cl, and H···O contacts to their crystal packing. researchgate.net Similar investigations on derivatives of this compound could lead to the rational design of new materials with desired properties, such as specific crystal morphologies or host-guest capabilities. The self-assembly of this molecule and its derivatives into well-defined architectures like nanotubes, vesicles, or gels is another exciting avenue for exploration.

Exploration in Catalysis and Sensing Platforms

The N-arylpyrrole motif is a privileged scaffold in the design of chiral ligands and catalysts. nih.govnih.govescholarship.orgresearchgate.netresearchgate.net The unique electronic and steric properties of this compound make it an attractive platform for the development of new catalytic systems.

Derivatives of this compound, particularly those with coordinating groups, could be synthesized and evaluated as ligands in transition metal catalysis. The presence of both a "soft" pyrrole ring and a "hard" amine donor site could lead to interesting coordination chemistry and catalytic activity. Furthermore, the development of axially chiral derivatives could open the door to applications in asymmetric catalysis. nih.govnih.govescholarship.org

In the area of sensing, the pyrrole moiety can be readily electropolymerized to form conductive polymers. acs.org The functional groups on the aniline ring could be used to tune the electronic properties of the resulting polymer or to introduce specific recognition sites for analytes. This could lead to the development of novel electrochemical sensors for a variety of applications.

Q & A

Q. What are the optimized synthetic routes for 3-chloro-4-(1H-pyrrol-1-yl)aniline, and how can side reactions be minimized?

The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. For example, 4-(1H-pyrrol-1-yl)aniline derivatives can be synthesized via Ullmann-type coupling between haloanilines and pyrrole in the presence of CuI, K₂CO₃, and DMEDA in DMF, yielding ~50% after purification . To minimize side reactions (e.g., over-alkylation), strict control of stoichiometry, temperature (e.g., 110°C), and catalyst loading (e.g., BINAP/Pd systems) is critical. Purification via column chromatography or recrystallization is often required to isolate the target compound .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- 1H/13C NMR : Key for confirming substitution patterns (e.g., aromatic protons near the pyrrole ring and chlorine atom).

- HR-MS (ESI-qTOF) : Provides exact mass verification (e.g., [M+H]+ peaks for C₁₀H₈ClN₂) .

- HPLC-PDA : Assesses purity (>95% by area normalization) and detects trace impurities .

- X-ray crystallography : Resolves molecular geometry using SHELX programs for small-molecule refinement .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data for halogen-substituted aniline derivatives?

Contradictions may arise from disordered crystal structures or dynamic molecular conformations. Strategies include:

Q. What experimental design principles apply to studying structure-activity relationships (SAR) for bioactivity in this compound class?

- Core modifications : Replace the pyrrole ring with other heterocycles (e.g., pyrazole or tetrazole) to assess bioactivity shifts .

- Electrochemical profiling : Use cyclic voltammetry to correlate redox behavior with biological activity (e.g., kinase inhibition) .

- In vitro assays : Pair SAR with cellular uptake studies (e.g., fluorescence tagging for tracking in biofilm eradication assays) .

Q. How can researchers address low yields in multi-step syntheses involving this compound intermediates?

Q. What methodologies are effective for evaluating the compound’s potential in conductive polymer applications?

- Electropolymerization : Deposit thin films on ITO electrodes and measure conductivity via impedance spectroscopy .

- Spectroelectrochemistry : Monitor π-π* transitions in the visible range to assess doping efficiency .

- Morphological analysis : Use AFM or SEM to correlate surface roughness with charge transport properties .

Methodological Challenges

Q. How should researchers interpret conflicting solubility data for halogenated anilines in polar vs. non-polar solvents?

Contradictions often arise from polymorphism or solvent impurities. Systematic approaches include:

- Thermogravimetric analysis (TGA) : Rule out hydrate/solvate formation.

- Hansen solubility parameters : Predict solubility using HSPiP software to match solvent polarity .

- Co-solvent systems : Test binary mixtures (e.g., DMSO/EtOAc) to enhance dissolution .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Inert atmosphere storage : Use argon-filled amber vials to prevent oxidation.

- Lyophilization : For hygroscopic batches, lyophilize and store at -20°C .

- Stability-indicating assays : Monitor degradation via LC-MS (e.g., tracking dechlorination products) .

Data Analysis and Validation

Q. How can computational tools complement experimental data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.